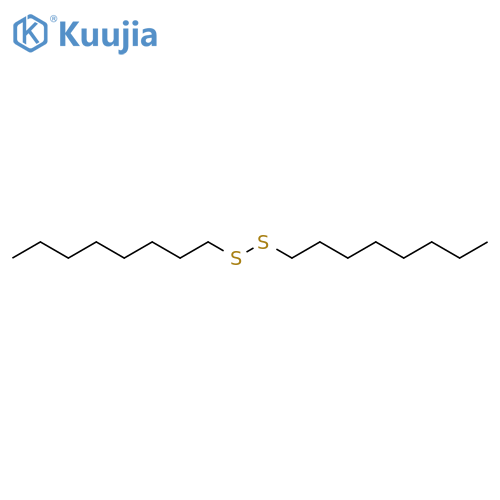

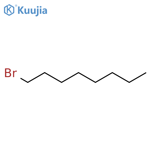

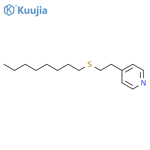

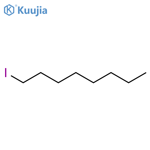

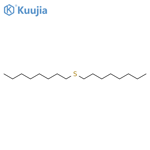

Symmetrical disulfide synthesis via nickel-catalysis using potassium sulfide as sulfur source

,

Monatshefte fuer Chemie,

2016,

147(10),

1759-1763